molecular formula C28H26N2O6S B11632101 methyl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11632101
M. Wt: 518.6 g/mol
InChI Key: FRZCAPQQHJNDDC-XTQSDGFTSA-N
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Description

METHYL 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, the introduction of the thiazole moiety, and the final esterification to obtain the methyl ester. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

METHYL 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly in targeting specific biological pathways.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with molecular targets in biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can affect various pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • **METHYL 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it distinct from other similar compounds and potentially valuable for various applications.

Properties

Molecular Formula

C28H26N2O6S

Molecular Weight

518.6 g/mol

IUPAC Name

methyl 2-[(3E)-3-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H26N2O6S/c1-6-13-36-19-11-12-20(16(3)14-19)23(31)21-22(18-9-7-15(2)8-10-18)30(26(33)24(21)32)28-29-17(4)25(37-28)27(34)35-5/h6-12,14,22,31H,1,13H2,2-5H3/b23-21+

InChI Key

FRZCAPQQHJNDDC-XTQSDGFTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC=C)C)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC=C)C)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C

Origin of Product

United States

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